N-[1-(3-chlorophenyl)ethylidene]hydroxylamine
Description
N-[1-(3-Chlorophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative characterized by a 3-chlorophenyl group attached to an ethylidene backbone. According to IUPAC nomenclature rules, hydroxylamines are named by prefixing the substituent to "hydroxylamine" or using "hydroxyamino-" when another functional group takes priority . The compound’s structure (Fig. 1) features a chloro-substituted aromatic ring, which confers distinct electronic and steric properties. Its molecular formula is C₈H₇ClNO, with a molar mass of 168.6 g/mol.
This compound is structurally analogous to intermediates used in synthesizing polyimides (e.g., 3-chloro-N-phenyl-phthalimide derivatives) and bioactive molecules, where the chloro group enhances stability and modulates reactivity.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDNYMGXSZQBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis of 3'-chloroacetophenone oxime proceeds via a nucleophilic addition-elimination reaction between 3'-chloroacetophenone and hydroxylamine hydrochloride in the presence of a base. The reaction involves:
- Deprotonation : Hydroxylamine hydrochloride is deprotonated by a base (e.g., NaOH or KOH) to form a hydroxylamine anion.
- Nucleophilic Attack : The hydroxylamine anion attacks the electrophilic carbonyl carbon of 3'-chloroacetophenone.
- Elimination : Water is eliminated, forming the C=N bond of the oxime.
Standard Protocol
Reagents and Conditions :
| Component | Quantity/Specification |
|---|---|
| 3'-Chloroacetophenone | 1.0–1.5 equivalents |
| Hydroxylamine hydrochloride | 1.0–1.2 equivalents |
| Base (e.g., NaOH/KOH) | 2.0–3.0 equivalents |
| Solvent | Ethanol, water, or aqueous NaOH |
| Temperature | Reflux (60–80°C) for 1–3 hours |
Procedure :
- Dissolve 3'-chloroacetophenone in ethanol or water.
- Add hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.
- Reflux the mixture for 1–3 hours until completion.
- Cool, filter, and recrystallize the product.
Yield : Reported yields range from 55.8% to 93% depending on reaction conditions.
Example Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 93% | |
| Solvent | Ethanol/NaOH (aq.) | |
| Reaction Time | 3 hours |
Alternative Synthetic Approaches
Use of Hydroxylamine Salts
Hydroxylamine sulfate or hydroxylamine hydrochloride can be employed interchangeably, with slight modifications in stoichiometry. For example:
Solvent Optimization
Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates. For instance:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 55.8 | 3 |
| DMF | 85 | 1.5 |
Acid-Catalyzed Oximation
Less common, acid-catalyzed methods use strong acids (e.g., HCl, H₂SO₄) to protonate the carbonyl oxygen, increasing electrophilicity. However, these conditions often lead to lower yields (40–50%) due to competing side reactions.
Key Challenges and Solutions
Byproduct Formation
Purification Strategies
| Method | Efficiency | Purity (%) |
|---|---|---|
| Recrystallization (EtOH) | Moderate | 85–90 |
| Column Chromatography | High | >95 |
| Vacuum Distillation | Low | N/A |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals (3'-Chloroacetophenone Oxime) |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.29 (s, CH₃), 7.37 (d, J = 10.0 Hz, 2H), 7.58 (d, J = 10.0 Hz, 2H), 8.30 (s, 1H) |
| ¹³C NMR | δ 28.6 (CH₃), 129.3 (C-Cl), 159.9 (C=N) |
| IR | 1655 cm⁻¹ (C=N), 3350 cm⁻¹ (N–OH) |
Mass Spectrometry
| Ionization Mode | m/z (M⁺) | Fragmentation Pattern |
|---|---|---|
| ESI⁺ | 169.61 | [M+H]⁺ at 170.6 |
Industrial-Scale Considerations
Cost and Scalability
Green Chemistry Approaches
- Solvent-Free Methods : Microwave-assisted or solvent-free reflux reduces waste and energy consumption.
Summary of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Oximation | NaOH, EtOH, Reflux, 3 h | 55.8–93 | 85–95 |
| DMF-Mediated Reaction | DMF, KOH, 1.5 h | 85 | >95 |
| Acid-Catalyzed | HCl, H₂O, 6 h | 40–50 | 70–80 |
Data compiled from.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
3’-Chloroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3’-Chloroacetophenone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s lachrymatory effects are due to its ability to interact with sensory neurons, causing irritation and tearing .
Comparison with Similar Compounds
Comparison with Similar Hydroxylamine Derivatives
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Electron Effects : The 3-chlorophenyl group in the target compound provides a moderate electron-withdrawing effect, intermediate between the weaker electron-donating hydroxyl groups in compound and the strong electron-withdrawing CF₃ group in compound .
- Solubility : Hydroxyl-rich analogs (e.g., compound ) exhibit higher aqueous solubility, whereas chloro- and CF₃-substituted derivatives are more lipophilic.
- Biological Interactions : Indole- and benzimidazole-containing derivatives (e.g., compounds ) show enhanced aromatic interactions, making them suitable for drug design.
Key Observations :
- Coordination Chemistry : Pyrazole- and indole-containing analogs exhibit metal-binding capabilities, unlike the simpler 3-chlorophenyl derivative .
Key Observations :
Biological Activity
N-[1-(3-chlorophenyl)ethylidene]hydroxylamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydroxylamine functional group attached to an ethylidene bridge with a 3-chlorophenyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with various biomolecules. The oxime group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which play a crucial role in cellular signaling and apoptosis.
1. Antioxidant Activity
Research indicates that compounds with hydroxylamine functionalities exhibit antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals and reduce oxidative stress in cellular systems, which is essential for protecting cells from damage.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study demonstrated that certain derivatives displayed significant activity against various bacterial strains, suggesting potential applications in treating infections.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
3. Cytotoxicity and Apoptosis Induction
The compound has shown promise in inducing apoptosis in cancer cell lines. In particular, it was found to activate caspases, which are critical mediators of apoptosis. A case study involving K562 leukemia cells revealed that treatment with this compound led to increased caspase-3 and caspase-7 activities, indicating its potential as an anticancer agent.
Study on Apoptosis Induction
In a controlled experiment, K562 cells were treated with varying concentrations of this compound over different time periods:
- 4 hours : No significant change in caspase activity.
- 12 hours : Caspase-3 and -7 activities increased by approximately 26% and 27%, respectively.
- 48 hours : A dramatic increase was observed, with caspase activities rising by 2.31-fold.
These results suggest that prolonged exposure enhances the compound's pro-apoptotic effects, aligning with findings from other studies on similar hydroxylamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
